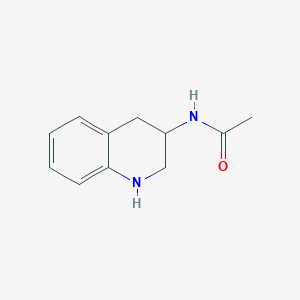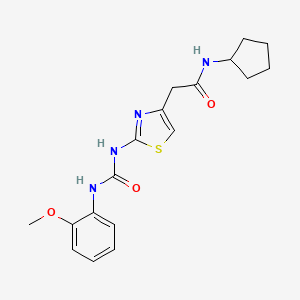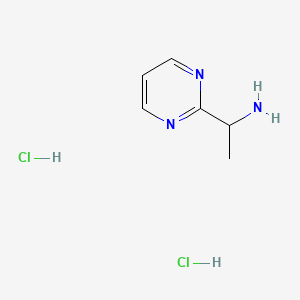
1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2138337-19-4 . It has a molecular weight of 196.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride” is1S/C6H9N3.2ClH/c1-5(7)6-8-3-2-4-9-6;;/h2-5H,7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
- Novel (S)-1-(heteroaryl)ethan-1-amines, including (S)-1-(pyrimidin-4-yl) and regioisomeric (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethan-1-amines, were synthesized from (S)-N-Boc-alanine-derived ynone. These compounds were identified as potential for further pharmacological exploration (Svete et al., 2015).
Medicinal Chemistry and Drug Discovery
- A derivative of 1-(Pyrimidin-2-yl)ethan-1-amine was identified as a potent receptor-interacting protein kinase 1 (RIPK1) inhibitor, showing significant activity in a tumor metastasis model. This indicates its potential use in cancer therapy (Li et al., 2018).
Inhibition of Enzymes
- Certain derivatives, such as (1-methylpiperazine) and (1-ethylpiperazine) derived from 1-(Pyrimidin-2-yl)ethan-1-amine, demonstrated effective inhibition of 15-lipoxygenase (15-LO), an enzyme involved in inflammatory responses (Asghari et al., 2016).
Antioxidant Properties
- Bis(2-(pyrimidin-2-yl)ethoxy)alkanes, related to 1-(Pyrimidin-2-yl)ethan-1-amine, showed promising antioxidant activity, suggesting their potential in combating oxidative stress-related diseases (Rani et al., 2012).
Antibacterial Activity
- Some derivatives exhibited notable antibacterial properties, indicating their potential application in developing new antimicrobial agents (Merugu et al., 2010).
Corrosion Inhibition
- Certain pyrimidinic Schiff bases, including derivatives of 1-(Pyrimidin-2-yl)ethan-1-amine, have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests applications in industrial maintenance and protection (Ashassi-Sorkhabi et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-pyrimidin-2-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5(7)6-8-3-2-4-9-6;;/h2-5H,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGJAYPTCOVICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride | |
CAS RN |
2138337-19-4 |
Source


|
| Record name | 1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2770758.png)
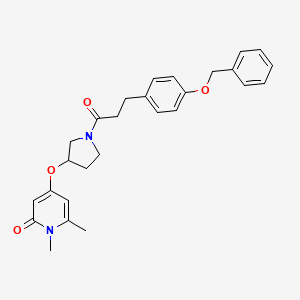
![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]pyridin-4-yl]thiophene-3-carboxamide](/img/structure/B2770761.png)
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770762.png)
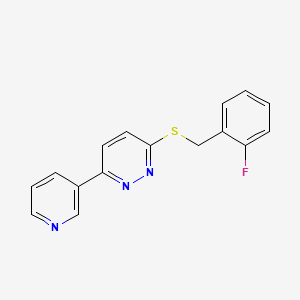
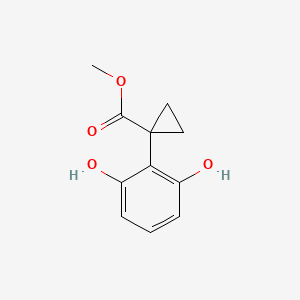


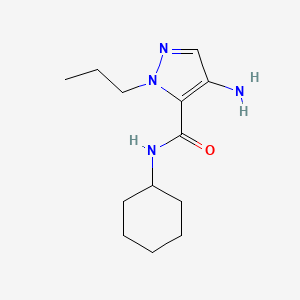
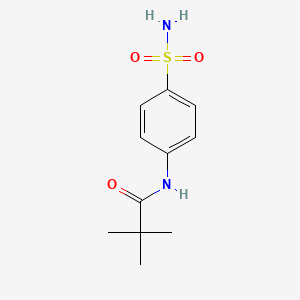
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2770772.png)
![ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate](/img/structure/B2770773.png)
